2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide
Description
2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide is a halogenated acetohydrazide derivative characterized by a sulfanyl group bridging a 2,5-dichlorophenyl moiety and a hydrazide functional group. This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling modifications that enhance biological activity. Its analogs often exhibit diverse pharmacological properties, including antimicrobial, antitumor, and enzyme-inhibitory activities, making it a focal point for structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
2-(2,5-dichlorophenyl)sulfanylacetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2OS/c9-5-1-2-6(10)7(3-5)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIMVEJPWZFENQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)SCC(=O)NN)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide typically involves the reaction of 2,5-dichlorothiophenol with chloroacetyl chloride to form 2-[(2,5-dichlorophenyl)sulfanyl]acetyl chloride. This intermediate is then reacted with hydrazine hydrate to yield the final product .
Industrial Production Methods
This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In the context of its potential anticancer properties, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Structural Comparison with Analogous Acetohydrazides
The structural uniqueness of 2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide lies in its 2,5-dichlorophenyl substituent and the sulfanyl-acetohydrazide backbone. Key analogs and their structural distinctions include:
Key Observations :
Comparison of Key Methods :
Enzyme Inhibition
- α-Glucosidase Inhibition : Ethyl-thio benzimidazolyl acetohydrazides (e.g., compound 228 ) showed IC₅₀ = 6.10 ± 0.5 µM, outperforming the standard acarbose (IC₅₀ = 378.2 ± 0.12 µM) .
- Antidiabetic Potential: Oxadiazole derivatives (e.g., compound 25) exhibited IC₅₀ = 3.23 ± 0.8 µM, highlighting the role of heterocyclic substituents .
Antitumor Activity
- Benzothiazole Derivatives : Demonstrated selective cytotoxicity against C6 glioma (IC₅₀ = 12–45 µM) and MCF-7 breast cancer cells (IC₅₀ = 18–50 µM) via DNA synthesis inhibition .
- Benzoxazole Analogs: 2-[(5-Methylbenzoxazol-2-yl)sulfanyl]acetohydrazide derivatives showed potent activity against colorectal adenocarcinoma (HT-29) with IC₅₀ < 20 µM .
Antimicrobial Activity
- Pyrimidine-Thioacetohydrazides : N'-(4-Hydroxyphenylethylidene) derivatives inhibited Staphylococcus aureus (MIC = 8 µg/mL), comparable to ceftriaxone .
Biological Activity
2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide, a compound with the CAS number 325700-69-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial and anticancer effects, supported by various research findings and case studies.
Chemical Structure and Properties
The chemical structure of 2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide can be summarized as follows:
- Molecular Formula : CHClNS
- Molecular Weight : 251.14 g/mol
This compound features a dichlorophenyl group attached to a sulfanyl moiety and an acetohydrazide functional group, which contributes to its reactivity and biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of hydrazides exhibit significant antimicrobial properties. For instance, compounds similar to 2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide have shown effectiveness against various bacterial strains and fungi.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Effective against resistant strains |
The compound's mechanism of action may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of 2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide has been evaluated in several studies. Notably, it has shown selective cytotoxicity towards certain cancer cell lines.
| Cell Line | IC (µM) | Effect |
|---|---|---|
| A549 (Lung cancer) | >100 | Minimal activity |
| Caco-2 (Colorectal cancer) | 39.8 | Significant reduction in viability |
In a study comparing various compounds, 2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide exhibited a notable decrease in cell viability for Caco-2 cells, suggesting its potential as a therapeutic agent targeting colorectal cancer.
The biological activity of 2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide is believed to stem from its ability to interact with specific molecular targets within cells. The compound may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. Further investigations are required to elucidate the precise molecular mechanisms at play.
Case Studies
- Antimicrobial Efficacy : In a comparative study involving various hydrazone derivatives, 2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide was found to outperform many traditional antibiotics against multi-drug resistant strains of bacteria, highlighting its potential as a new antimicrobial agent.
- Cytotoxicity Assays : A series of cytotoxicity assays revealed that while the compound had limited effects on A549 cells, it significantly reduced the viability of Caco-2 cells by approximately 39.8% compared to untreated controls (p < 0.001). This indicates a selective action that could be harnessed for targeted cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
